molecular formula C10H6Cl4O4 B1582850 Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate CAS No. 20098-41-3

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate

Cat. No.: B1582850
CAS No.: 20098-41-3
M. Wt: 332 g/mol
InChI Key: CXWWOTMXNBKMBO-UHFFFAOYSA-N
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Description

. It is a derivative of terephthalic acid where four chlorine atoms are substituted at positions 3, 4, 5, and 6 of the benzene ring. This compound is primarily used as a herbicide and has been subject to environmental and health regulations due to its persistence and potential toxicity.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: The industrial production of this compound involves large-scale chlorination and esterification processes. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product.

    Types of Reactions:

    • Oxidation: Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate can undergo oxidation reactions to form various oxidized products.

    • Reduction: Reduction reactions can lead to the formation of tetrachloroterephthalic acid.

    • Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    • Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific reaction conditions.

    Major Products Formed:

    • Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    • Reduction: Tetrachloroterephthalic acid.

    • Substitution: Substituted derivatives with different functional groups.

    Mechanism of Action

    Mode of Action

    , which suggests it may interfere with the growth of certain plants by inhibiting key processes necessary for their development.

    Result of Action

    Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is used as a preemergent herbicide, and it kills annual grasses and many common weeds without killing sensitive plants such as turf grasses, flowers, fruits, vegetables, and cotton . This suggests that the molecular and cellular effects of the compound’s action are selective, affecting only certain types of plants.

    Action Environment

    The action of this compound can be influenced by environmental factors. For instance, its solubility in water is low , which means its efficacy and stability may be affected by the presence of water in the environment. Additionally, the compound exists in both the vapor and particulate phases when exposed to the air , which could influence its distribution and action.

    Scientific Research Applications

    Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate has several scientific research applications:

    • Herbicide: It is used as a pre-emergent herbicide to control broadleaf weeds and grasses in crops.

    • Environmental Studies: Research on its environmental impact, degradation, and persistence in soil and water systems.

    • Toxicology: Studies on its toxicological effects on humans, animals, and the environment.

    • Material Science: Potential use in the synthesis of advanced materials and polymers.

    Comparison with Similar Compounds

    Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is similar to other chlorinated terephthalates such as dimethyl 2,3,5,6-tetrachloroterephthalate (chlorthal-dimethyl). its unique substitution pattern at positions 3, 4, 5, and 6 gives it distinct chemical and physical properties. Other similar compounds include:

    • Dimethyl 2,3,5,6-tetrachloroterephthalate

    • Chlorthal-dimethyl

    • Dacthal (DCPA)

    These compounds share similar herbicidal properties but may differ in their environmental behavior and toxicity profiles.

    Properties

    IUPAC Name

    dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H6Cl4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CXWWOTMXNBKMBO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H6Cl4O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50942123
    Record name Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50942123
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    332.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    20098-41-3
    Record name NSC71179
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71179
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50942123
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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